molecular formula C13H13N3O3S B2985381 3-(2,4-dioxothiazolidin-3-yl)-N-phenylazetidine-1-carboxamide CAS No. 2034425-38-0

3-(2,4-dioxothiazolidin-3-yl)-N-phenylazetidine-1-carboxamide

Cat. No.: B2985381
CAS No.: 2034425-38-0
M. Wt: 291.33
InChI Key: RZBPIYGPRHPFHL-UHFFFAOYSA-N
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Description

3-(2,4-Dioxothiazolidin-3-yl)-N-phenylazetidine-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiazolidine-2,4-dione ring, an azetidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dioxothiazolidin-3-yl)-N-phenylazetidine-1-carboxamide typically involves multiple steps, starting with the formation of the thiazolidine-2,4-dione core. This can be achieved through the cyclization of thiosemicarbazide with chloroacetic acid under acidic conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains. Additionally, it has been studied for its antitumor properties, showing promise in inhibiting the growth of cancer cells.

Medicine: In the medical field, this compound has been explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its versatility and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • Thiazolidine-2,4-dione derivatives

  • Azetidine derivatives

  • Phenylcarboxamide derivatives

Uniqueness: 3-(2,4-dioxothiazolidin-3-yl)-N-phenylazetidine-1-carboxamide stands out due to its unique combination of structural elements, which contribute to its diverse biological activities

Properties

IUPAC Name

3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c17-11-8-20-13(19)16(11)10-6-15(7-10)12(18)14-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBPIYGPRHPFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CC=C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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